ZINC40099027

描述

准备方法

ZINC40099027的合成包括以下步骤:

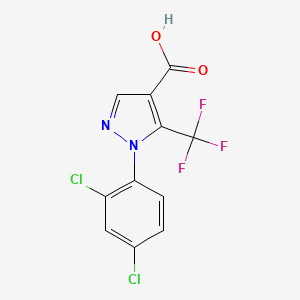

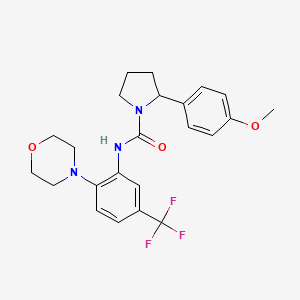

起始原料: 合成从2-(4-甲氧基苯基)-N-(2-吗啉代-5-(三氟甲基)苯基)吡咯烷-1-甲酰胺开始.

反应条件: 反应条件通常涉及使用有机溶剂和催化剂以促进目标化合物的形成.

工业生产:

化学反应分析

ZINC40099027经历几种类型的化学反应:

氧化: 该化合物可以发生氧化反应,可能涉及添加氧原子或去除氢原子.

还原: 还原反应涉及添加氢原子或去除氧原子.

取代: 取代反应涉及将一个官能团替换为另一个.

科学研究应用

ZINC40099027具有广泛的科学研究应用:

作用机制

ZINC40099027通过激活粘着斑激酶发挥作用。 粘着斑激酶的激活导致下游靶点的磷酸化,如帕奇林和细胞外信号调节激酶1/2 . 这种激活促进粘着斑更新和细胞迁移,这对伤口愈合和组织再生至关重要 . 该化合物直接与粘着斑激酶激酶结构域相互作用,增加其酶活性并促进关键底物的磷酸化 .

相似化合物的比较

ZINC40099027在特异性激活粘着斑激酶和促进伤口愈合方面是独一无二的。类似的化合物包括:

PF573228: 一种粘着斑激酶抑制剂,可防止粘着斑激酶的激活并抑制细胞迁移.

属性

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEURIVQRFKTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: ZINC40099027 (hereafter referred to as ZN27) directly interacts with Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, leading to its activation. [, ] This interaction is thought to be allosteric and enhances the catalytic activity of FAK's kinase domain, increasing its maximal activity (Vmax) for ATP. [] The activation of FAK subsequently triggers downstream signaling pathways, notably ERK1/2, which play a crucial role in promoting cell migration and ultimately wound healing. [, ]

ANone: Research indicates that ZN27 stimulates FAK phosphorylation even when common FAK-inactivating phosphatases are inhibited. [] Furthermore, in vitro kinase assays utilizing purified FAK (both full-length and kinase domain) demonstrate direct activation by ZN27. [] These findings, combined with the observation that ZN27 can overcome the inhibitory effects of the ATP-competitive FAK inhibitor PF573228, strongly suggest direct interaction and activation of FAK by ZN27. []

ANone: Given its ability to accelerate wound healing through FAK activation, ZN27 holds promise for treating conditions characterized by mucosal injury. Studies show its efficacy in promoting wound closure in both in vitro human intestinal epithelial models and in vivo murine models of gastric ulcers. [, ] Furthermore, ZN27 demonstrated efficacy in a rat model of distraction osteogenesis, highlighting its potential in bone regeneration. [] These findings suggest that ZN27-derived compounds could be developed for treating gastrointestinal ulcers, inflammatory bowel disease, and even facilitating bone repair.

ANone: Yes, research demonstrates that ZN27 can effectively reduce gastric injury in a mouse model of aspirin-associated gastric injury, even when administered after the initial injury onset. [] This suggests therapeutic potential not only for preventing but also for treating existing mucosal damage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

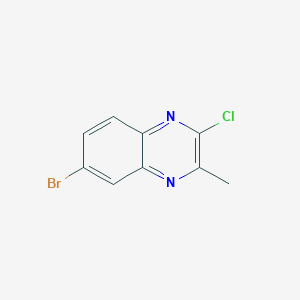

![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)